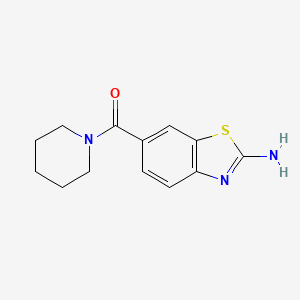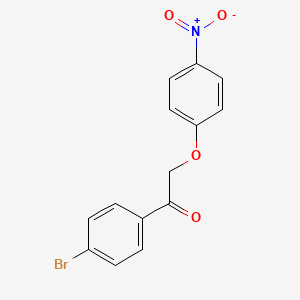
4-(2-溴乙基)吗啉
描述
4-(2-Bromoethyl)morpholine (4-BEM) is an organic chemical compound that is used in various scientific research applications. It is an alkylating agent with a variety of uses in the laboratory and in industry. 4-BEM is a colorless liquid with a low boiling point and is soluble in many organic solvents. It is a versatile compound that can be used as a reagent, catalyst, or intermediate in organic synthesis.
科学研究应用
分析化学
最后,在分析化学中,4-(2-溴乙基)吗啉的衍生物可用作色谱方法或质谱法中的标准品或试剂。它们可以帮助定量或鉴定化合物,特别是在复杂的生物样品中。
安全和危害
The safety information for 4-(2-Bromoethyl)morpholine includes several hazard statements: H302-H315-H319-H332-H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
作用机制
Target of Action
4-(2-Bromoethyl)morpholine is an organic compound that is primarily used as a reagent and intermediate in organic synthesis . .
Mode of Action
The compound is used in organic synthesis reactions for bromination, substitution, and amination . It interacts with other molecules in these reactions to form new compounds. The exact mode of action would depend on the specific reaction conditions and the molecules it is reacting with.
Pharmacokinetics
Given its chemical structure, it is predicted to have a density of 1393±006 g/cm3 and a boiling point of 2199±250 °C .
Result of Action
The result of the action of 4-(2-Bromoethyl)morpholine would depend on the specific reactions it is used in. As a reagent and intermediate in organic synthesis, it can contribute to the formation of a wide range of organic compounds .
Action Environment
The action of 4-(2-Bromoethyl)morpholine can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, it is stable under normal temperatures but can become unstable when exposed to high temperatures, strong acids, or strong bases . It is also recommended to be stored in an inert atmosphere and in a freezer, under -20°C .
生化分析
Biochemical Properties
4-(2-Bromoethyl)morpholine plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules, including enzymes and proteins, through covalent bonding. The bromine atom in 4-(2-Bromoethyl)morpholine can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or modification . This interaction can alter the enzyme’s activity, affecting various biochemical pathways.
Cellular Effects
4-(2-Bromoethyl)morpholine has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modify proteins involved in signal transduction, leading to altered cellular responses. Additionally, 4-(2-Bromoethyl)morpholine can impact gene expression by modifying transcription factors or other regulatory proteins . These changes can result in altered cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 4-(2-Bromoethyl)morpholine involves its interaction with biomolecules at the molecular level. The bromine atom in the compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation . This interaction can result in changes in enzyme activity, affecting various biochemical pathways. Additionally, 4-(2-Bromoethyl)morpholine can modify transcription factors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Bromoethyl)morpholine can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 4-(2-Bromoethyl)morpholine can degrade over time, leading to a decrease in its activity . Additionally, long-term exposure to the compound can result in changes in cellular function, including altered gene expression and metabolism.
Dosage Effects in Animal Models
The effects of 4-(2-Bromoethyl)morpholine can vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased toxicity . At lower doses, 4-(2-Bromoethyl)morpholine can have beneficial effects, such as enzyme inhibition or activation. At higher doses, the compound can cause adverse effects, including cellular toxicity and altered metabolism .
Metabolic Pathways
4-(2-Bromoethyl)morpholine is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Additionally, 4-(2-Bromoethyl)morpholine can influence the activity of enzymes involved in metabolic pathways, leading to changes in metabolic processes .
Transport and Distribution
The transport and distribution of 4-(2-Bromoethyl)morpholine within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . Additionally, the distribution of 4-(2-Bromoethyl)morpholine can be influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
4-(2-Bromoethyl)morpholine can localize to specific subcellular compartments, affecting its activity and function. The compound can be directed to specific organelles through targeting signals or post-translational modifications . This subcellular localization can influence the compound’s interaction with biomolecules and its overall activity within the cell .
属性
IUPAC Name |
4-(2-bromoethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrNO/c7-1-2-8-3-5-9-6-4-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMXEDZZSWLXPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363618 | |
| Record name | 4-(2-bromoethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89583-07-3 | |
| Record name | 4-(2-bromoethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














